molecular formula C8H6FNO3S B2814315 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 1384428-65-2

5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No. B2814315
CAS RN: 1384428-65-2
M. Wt: 215.2
InChI Key: CHVWSACHVSYRPT-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a chemical compound with the CAS Number: 1384428-65-2 . It has a molecular weight of 215.2 . It is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name of this compound is 5-fluoro-7-methyl-1,2-benzisothiazol-3 (2H)-one 1,1-dioxide . The Inchi Code is 1S/C8H6FNO3S/c1-4-2-5 (9)3-6-7 (4)14 (12,13)10-8 (6)11/h2-3H,1H3, (H,10,11) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antitumor Activity

A series of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, including compounds related to 5-Fluoro-7-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione, have been synthesized and studied for their antitumor properties. These fluorinated benzothiazoles have demonstrated potent cytotoxicity in vitro against specific human breast cancer cell lines, while showing inactivity against other cancerous and non-malignant cell lines. This selective cytotoxicity indicates their potential as targeted antitumor agents (Hutchinson et al., 2001).

Bioactivation and Deactivation Pathways

Further research into fluorinated 2-aryl-benzothiazole antitumor molecules, including those similar to 5-Fluoro-7-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione, has revealed insights into their bioactivation by human cytochrome P450 enzymes and deactivation pathways. These studies contribute to understanding the molecular mechanisms underlying the antitumor activities of these compounds and their potential toxicities, which is crucial for their development as therapeutic agents (Wang & Guengerich, 2012).

DNA Damage and Cell Cycle Arrest

The antitumor efficacy of benzothiazole derivatives, closely related to 5-Fluoro-7-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione, has been linked to their ability to induce DNA damage and cell cycle arrest in sensitive cancer cells. This mechanism of action underscores the therapeutic potential of these compounds in targeting cancer cell proliferation and survival pathways (Trapani et al., 2003).

Development as Antitumor Drug Candidates

Investigations into amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which share structural similarities with 5-Fluoro-7-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione, have shown promising preclinical results. These prodrugs demonstrate significant tumor growth inhibition in xenograft models with manageable side effects, highlighting their potential for clinical evaluation as new cancer therapies (Bradshaw et al., 2002).

Safety and Hazards

The compound has a signal word of “Warning” according to its safety information . For more detailed safety and hazard information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-fluoro-7-methyl-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3S/c1-4-2-5(9)3-6-7(4)14(12,13)10-8(6)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVWSACHVSYRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1S(=O)(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

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